3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-17(21,10-13-8-9-22-11-13)12-19-16(20)7-6-14-4-2-3-5-15(14)18/h2-5,8-9,11,21H,6-7,10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJIKBWNAUHMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CCC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of the Fluorophenyl Intermediate:
Thiophene Derivative Preparation: Thiophene is functionalized to introduce a methyl group at the 3-position.
Coupling Reaction: The fluorophenyl intermediate is coupled with the thiophene derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the potential of thiophene derivatives in targeting specific cancer pathways, suggesting that modifications in the thiophene structure can enhance their efficacy against different cancer types .
-
Antimicrobial Properties
- The compound has also been investigated for its antimicrobial effects. Research indicates that derivatives containing thiophene rings possess broad-spectrum antimicrobial activity against various pathogens. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, which is crucial for membrane penetration and subsequent antimicrobial action . A study reported that similar compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
-
Neuroprotective Effects
- Emerging evidence suggests that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature allows it to exert protective effects on neuronal cells under oxidative stress conditions. Research has shown that compounds with similar structures can mitigate neuroinflammation and promote neuronal survival in vitro .
Case Studies
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and thiophene ring incorporation. Structural modifications can be made to optimize its pharmacological properties, such as enhancing potency or reducing toxicity.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with structurally related molecules.
Propanamides with Fluorinated Aromatic Groups
a) N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- Structure : Features a 2-fluorophenyl group and a piperidin-4-yl moiety linked via a phenethyl chain.
- Key Differences : Lacks the thiophene and hydroxypropyl groups present in the target compound.
- Pharmacological Relevance : Piperidine-containing analogs are often associated with central nervous system (CNS) activity, though specific data for this compound are unavailable .
b) N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide
- Structure : Contains a 4-fluorophenyl group, a methoxyphenyl ring, and a pyridin-4-ylmethyl substituent.
- Activity : Binds to GLUT4 in cancer cells, modulating glucose metabolism pathways .
- Comparison : The 2-fluorophenyl group in the target compound may alter binding specificity compared to the 4-fluorophenyl isomer.
Propanamides with Heterocyclic Substituents
a) N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide
- Structure : Includes a benzimidazole ring and a Boc-protected amine .
- Synthesis : Prepared via coupling reactions using PyBOP, emphasizing its use in peptide-mimetic drug design .
b) N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926)
- Structure : Features a biphenylmethyl group and a pyridyl substituent.
- Activity : Identified as a hit for acetylcholinesterase inhibition via docking studies .
- Comparison : The absence of a fluorophenyl group and the presence of a hydroxypropyl chain in the target compound may reduce CNS penetration but enhance peripheral activity.
Propanamides with Sulfur-Containing Groups
a) 3-[(2-fluorophenyl)thio]propanamide
- Structure : Contains a thioether linkage between the fluorophenyl group and propanamide.
- Molecular Formula: C₉H₁₀FNOS (MW: 199.25) .
- Comparison : The thioether group replaces the hydroxypropyl-thiophene moiety in the target compound, likely reducing steric bulk and altering metabolic stability.
b) AZD3199 (N-(2-(diethylamino)ethyl)-3-(2-(naphthalen-1-yl)ethoxy)propanamide)
- Structure: Includes a naphthyl group and a diethylaminoethyl chain.
- Activity: A β₂-adrenoceptor agonist with a prolonged duration of action .
- Comparison: The thiophene and hydroxypropyl groups in the target compound may confer selectivity for non-adrenergic targets.
Biological Activity
3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide, also known by its CAS number 2097909-28-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20FNO2S. It features a fluorophenyl group and a thiophene moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural features have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 4.69 µM to 156.47 µM depending on the specific bacterial strain tested .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | S. aureus | 5.64 |
| Compound C | P. aeruginosa | 13.40 |
Cytotoxic Effects
In vitro studies have demonstrated that certain derivatives of propanamide compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction through mitochondrial pathways and the activation of caspases . Further research is needed to determine the specific cytotoxicity of this compound.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study was conducted using various derivatives of propanamide against resistant bacterial strains. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, suggesting that the thiophene group may enhance interaction with bacterial membranes.
- Cytotoxicity Assessment : In a study involving cancer cell lines, several propanamide derivatives were tested for their ability to induce cell death. The results showed that compounds with a fluorine substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amide Coupling : React 3-(2-fluorophenyl)propanoic acid with 2-hydroxy-2-[(thiophen-3-yl)methyl]propan-1-amine using coupling agents like HATU or EDCI in the presence of DMF or DCM .
Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Characterization : Confirm structure via - and -NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups (amide C=O stretch at ~1650 cm) .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; compound may exhibit toxicity similar to fluorophenyl and thiophene derivatives .
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis of the amide bond .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : -NMR for confirming fluorine-induced deshielding in the 2-fluorophenyl group (δ ~7.2–7.5 ppm) and hydroxypropyl/thiophene protons.
- MS : HRMS to confirm molecular ion ([M+H]) and rule out impurities.
- X-ray Crystallography : For unambiguous confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes/receptors). Validate with MD simulations (NAMD/GROMACS) to assess stability .
Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC values)?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or systematic errors .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace thiophen-3-yl with furan-3-yl or vary fluorophenyl positions) .
- Biological Testing : Screen analogs for activity (e.g., enzyme inhibition via fluorescence assays) and correlate with steric/electronic parameters (Hammett σ values) .
Q. What are the challenges in assessing metabolic stability in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
